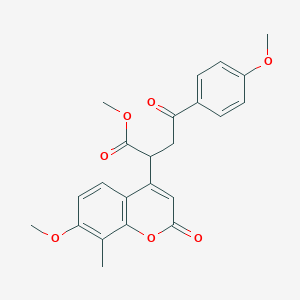![molecular formula C18H11Cl2N3O2 B11149754 N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11149754.png)
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require the use of solvents such as methanol or hexane, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites . This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a furan-2-carboxamide group.
Properties
Molecular Formula |
C18H11Cl2N3O2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11Cl2N3O2/c19-12-5-3-11(4-6-12)16-17(22-18(24)14-2-1-9-25-14)23-10-13(20)7-8-15(23)21-16/h1-10H,(H,22,24) |
InChI Key |
VPMTYDALIQRSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-(2-bromobenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11149691.png)
![8-Methyl-4-oxo-6-thiophen-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B11149700.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11149701.png)
![4-methoxy-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11149703.png)
![6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one](/img/structure/B11149709.png)
![3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11149710.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11149717.png)
![3-phenethyl-5-[(Z)-1-(3-phenoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149724.png)
![4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide](/img/structure/B11149726.png)
![[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11149730.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11149731.png)
![N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11149735.png)
![2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B11149739.png)
